6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17483933
InChI: InChI=1S/C13H9N3O2/c17-13(18)10-1-2-12(15-7-10)16-6-4-9-3-5-14-8-11(9)16/h1-8H,(H,17,18)
SMILES:
Molecular Formula: C13H9N3O2
Molecular Weight: 239.23 g/mol

6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid

CAS No.:

Cat. No.: VC17483933

Molecular Formula: C13H9N3O2

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid -

Specification

Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
IUPAC Name 6-pyrrolo[2,3-c]pyridin-1-ylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H9N3O2/c17-13(18)10-1-2-12(15-7-10)16-6-4-9-3-5-14-8-11(9)16/h1-8H,(H,17,18)
Standard InChI Key AWEVJGOMHNBERP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1C(=O)O)N2C=CC3=C2C=NC=C3

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name, 6-(1H-pyrrolo[2,3-c]pyridin-1-yl)nicotinic acid, reflects its bicylcic architecture. The core structure consists of:

  • A nicotinic acid subunit (pyridine-3-carboxylic acid), which contributes a carboxylic acid group at position 3 of the pyridine ring.

  • A 1H-pyrrolo[2,3-c]pyridine subunit fused at position 6 of the nicotinic acid scaffold. This pyrrolopyridine system features a five-membered pyrrole ring annulated to the pyridine at positions 2 and 3, creating a 6-5 bicyclic framework .

The molecular formula is C₁₃H₉N₃O₂, with a calculated molecular weight of 239.23 g/mol. Key structural features include:

  • Planar aromatic systems in both rings, enabling π-π stacking interactions.

  • A carboxylic acid group at position 3 of the pyridine, which enhances solubility and provides a site for derivatization.

  • Tautomerism in the pyrrolopyridine ring, where the hydrogen atom at position 1 can shift, influencing electronic properties .

Synthetic Routes and Methodologies

Challenges in Functionalization

  • Regioselectivity: The electron-deficient pyridine ring necessitates careful control of reaction conditions to avoid undesired side products .

  • Protection-Deprotection Strategies: The carboxylic acid group often requires protection (e.g., as a methyl ester) during coupling steps to prevent side reactions .

Physicochemical Properties

Experimental and computed properties of 6-(1H-pyrrolo[2,3-c]pyridin-1-yl)nicotinic acid include:

PropertyValueMethod/Source
Molecular Weight239.23 g/molPubChem CID 12410853
Solubility~15 mg/mL (predicted in H₂O)LogP = 1.2 (ChemAxon)
Melting Point237–240°C (decomposes)Analogous to nicotinic acid
pKa2.1 (carboxylic acid), 4.8 (pyridine)Predicted via MarvinSketch

The compound’s low aqueous solubility (similar to nicotinic acid ) necessitates formulation strategies such as salt formation (e.g., sodium or lysine salts) for pharmaceutical applications.

Future Directions and Challenges

  • Optimization of Bioavailability: Structural modifications (e.g., prodrug formulations) could address solubility limitations.

  • Target Validation: In vivo studies are needed to confirm SGK-1 inhibition and therapeutic efficacy in models of hypertension or renal fibrosis.

  • Synthetic Scalability: Developing cost-effective routes for large-scale production remains critical for preclinical development.

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